molecular formula C7H17NO B1346504 5-(Dimethylamino)pentan-1-ol CAS No. 27384-58-3

5-(Dimethylamino)pentan-1-ol

Cat. No. B1346504
CAS RN: 27384-58-3
M. Wt: 131.22 g/mol
InChI Key: HFLIHGJYVCGOEH-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pentan-1-ol is a chemical compound with the molecular formula C7H17NO . It is also known by other names such as 5-(dimethylamino)-1-pentanol . The molecular weight of this compound is 131.22 g/mol .


Molecular Structure Analysis

The InChI representation of 5-(Dimethylamino)pentan-1-ol is InChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3 . The Canonical SMILES representation is CN(C)CCCCCO . This indicates that the molecule has a pentanol backbone with a dimethylamino group attached to the fifth carbon atom.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 131.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has 5 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 131.131014166 g/mol . The topological polar surface area of the compound is 23.5 Ų . The compound has a complexity of 54.9 .

Scientific Research Applications

Analgesic and Diuretic Effects

5-(Dimethylamino)pentan-1-ol has been studied for its analgesic and diuretic effects. For instance, 1-Dimethylamino-2-phenyl-3-methyl-pentane HCL, a related compound, shows significant analgesic-potentiating efficacy and diuretic activity in animal studies. These compounds also exhibit respiratory stimulant and intestinal relaxant effects in non-toxic doses (Chen, 1956).

Enantiomer Synthesis in Analgesics

The compound is a key intermediate in synthesizing alkylaminoalkylnaphthalenic analgesics. The resolution of 2-Dimethylamino-3-pentanone, an intermediate in such syntheses, and the behavior of its diastereomeric dibenzoyltartrates and enantiomers have been studied (Collina et al., 1999).

Pharmacological Characterization

Almotriptan, a compound containing a dimethylamino group similar to 5-(Dimethylamino)pentan-1-ol, has been characterized for its activity at 5-HT receptors. It exhibits selectivity for cranial vasculature compared to peripheral vessels, making it a candidate for migraine treatment (Bou et al., 2000).

Safety Profile in Antimigraine Agents

The safety profile of Almotriptan, which has structural similarities to 5-(Dimethylamino)pentan-1-ol, indicates no significant effects on the central nervous, renal, and respiratory systems in preclinical animal models. This points to the potential safety of structurally related compounds in clinical use (Gras et al., 2001).

Effect on Plant Growth and Water Use

The effects of structurally related compounds on plant growth and transpiration have been studied, showing impacts on plant height, stem diameter, and total water use, indicating potential applications in agriculture (Asamoah & Atkinson, 1985).

Antimicrobial Activity

Compounds structurally related to 5-(Dimethylamino)pentan-1-ol, like aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol, have demonstrated antimicrobial activity. Particularly, cyclicanalogs of these compounds have shown pronounced activity against pathogenic fungi, suggesting potential use in antimicrobial applications (Dimmock et al., 1976).

Synthesis of Novel Ligands

A new tripodal ligand, 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, has been synthesized for catalytic oxidative activities. This highlights the potential of 5-(Dimethylamino)pentan-1-ol derivatives in developing new chemical catalysts (Kodadi et al., 2008).

Topical Antimicrobial Therapy

Pentane-1,5-diol, a compound similar to 5-(Dimethylamino)pentan-1-ol, shows high antimicrobial activities against bacteria, fungi, and viruses, making it a promising compound for topical antimicrobial therapy (Faergemann et al., 2005).

Dermatological Applications

Comparative studies have shown that pentane-1,5-diol is effective and safe for use in dermatological pharmaceutical formulations. It has been found to have better drug delivery-enhancing potency, antimicrobial spectrum, and lower toxicity compared to other diols (Jacobsson Sundberg & Faergemann, 2008).

Synthesis of Insect Hydrocarbons

1,5-dimethylalkanes, which can be derived from compounds like 5-(Dimethylamino)pentan-1-ol, have been synthesized for study as components of insect hydrocarbons. This indicates potential applications in entomology and pest control (Sonnet, 1976).

Cerebral Metabolic Enhancer

The compound SM-3163, containing a dimethylamino group, is a cerebral metabolic enhancer. Its synthesis, involving enantiomers of 1-[3-(dimethylamino) propoxy]-1,5-diphenylpentane, suggests the potential of related compounds in neurological therapeutic applications (Nishioka et al., 1991)

properties

IUPAC Name

5-(dimethylamino)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLIHGJYVCGOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304416
Record name 5-(dimethylamino)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)pentan-1-ol

CAS RN

27384-58-3
Record name NSC165666
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Record name 5-(dimethylamino)pentan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)pentan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W He, X Gu, S Liu - Advanced Functional Materials, 2012 - Wiley Online Library
Surface functionalized polyurea microcapsules (MCQ) are synthesized in one step. Dimethyl‐dodecyl‐(5‐hydroxy‐pentyl)‐ammonium bromide (DAB), a hydroxyl‐end‐capped …
Number of citations: 27 onlinelibrary.wiley.com
W He - 2012 - search.proquest.com
A new design of dual-functional polyurea microcapsules was proposed for chronic wound dressings to provide both non-leaching infection control and sustained topical drug delivery …
Number of citations: 6 search.proquest.com

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